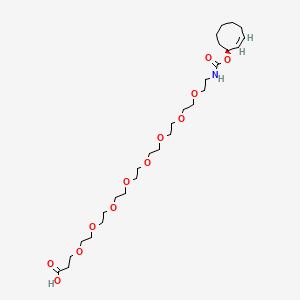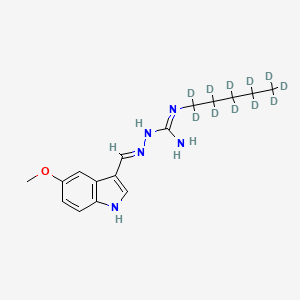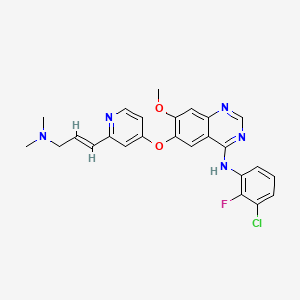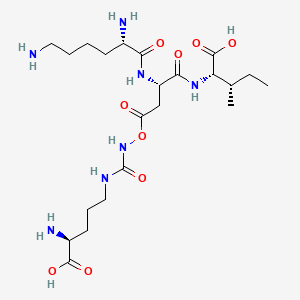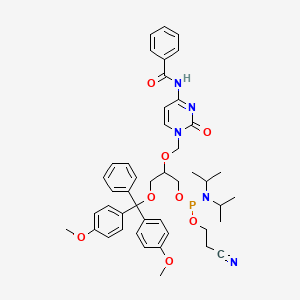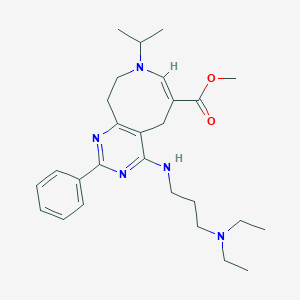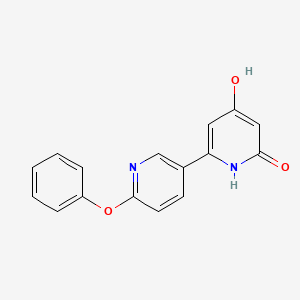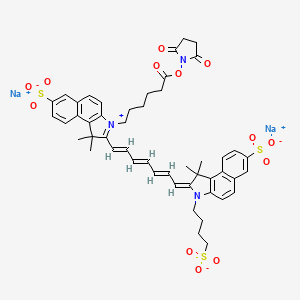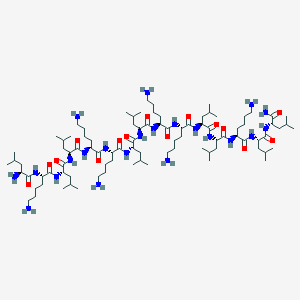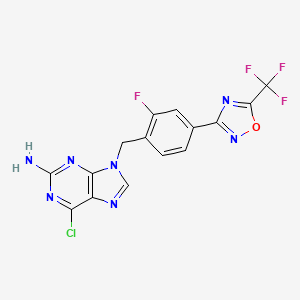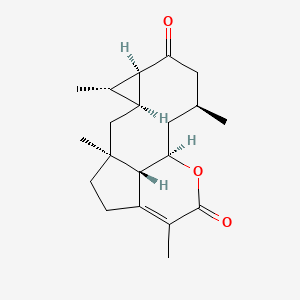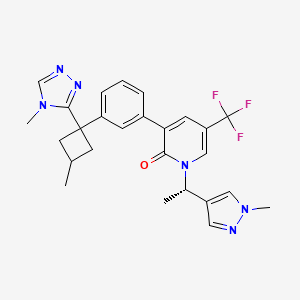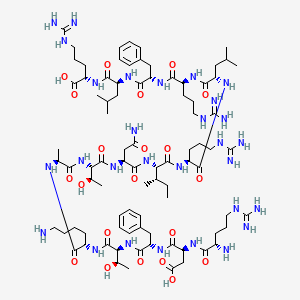
Oligopeptide-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oligopeptide-6 is a biomimetic synthetic peptide that mimics a part of the sequence of Laminin-5, a key molecule involved in cellular adhesion. It interacts with integrins and receptors on skin cell surfaces, promoting their adhesion and migration. This compound is widely used in high-end anti-aging applications due to its ability to enhance the synthesis of extracellular matrix proteins and boost regenerative processes, resulting in smoother, healthier, and rejuvenated skin .
Méthodes De Préparation
Oligopeptide-6 can be prepared by chemical synthesis, including both solid-phase and liquid-phase synthesis methods. In solid-phase synthesis, amino acids are added one by one using a solid-phase carrier, and the target oligopeptide is obtained through steps such as deprotection . Additionally, a practical approach for oligopeptide synthesis involves synergistic photoredox, cobaloxime, and organophosphorus triple catalysis. This method is compatible with all proteinogenic amino acids and allows for the assembly of a wide range of oligopeptides, including pharmaceutically relevant targets .
Analyse Des Réactions Chimiques
Oligopeptide-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include single-electron oxidation of phosphine for the catalytic formation of acyloxyphosphonium ions in the presence of a substoichiometric amount of triphenylphosphine (PPh3) when tetramethyldisiloxane (TMDS) is employed as a terminal reductant . The major products formed from these reactions are the desired oligopeptides, which can be further utilized in various applications.
Applications De Recherche Scientifique
Oligopeptide-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biomedical sensing applications, oligopeptides are used for the sensitive and specific detection of biomarkers, such as alpha-fetoprotein (AFP), carcinoembryonic antigen (CEA), and prostate-specific antigen (PSA). These oligopeptides serve as molecular receptors due to their ability to recognize and bind to target molecules . In the cosmetic industry, this compound is used as a repair and regeneration booster in anti-aging products, promoting cellular adhesion and enhancing the synthesis of extracellular matrix proteins .
Mécanisme D'action
Oligopeptide-6 exerts its effects by interacting with integrins and receptors on skin cell surfaces, promoting their adhesion and migration. It boosts the production of Laminin-5, a key molecule involved in cellular adhesion, and enhances the synthesis of extracellular matrix proteins. This results in improved cellular adhesion, recovery of dermal-epidermal junction integrity, and overall skin rejuvenation . The molecular targets and pathways involved include integrins and extracellular matrix proteins, which play crucial roles in cellular adhesion and tissue regeneration.
Comparaison Avec Des Composés Similaires
Oligopeptide-6 is unique in its ability to mimic the action of Laminin-5 and promote cellular adhesion and migration. Similar compounds include Hexapeptide-3, which also interacts with integrins and receptors on skin cell surfaces to promote cellular adhesion . Other oligopeptides, such as those derived from rice protein hydrolysates, have been proposed as superior candidates for improving absorption and bioavailability in various applications . this compound stands out due to its specific sequence and ability to enhance the synthesis of extracellular matrix proteins, making it a valuable component in anti-aging and regenerative products.
Propriétés
Formule moléculaire |
C85H143N29O21 |
|---|---|
Poids moléculaire |
1907.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C85H143N29O21/c1-10-45(6)64(78(131)103-54(30-21-35-99-84(93)94)71(124)107-56(37-43(2)3)72(125)102-53(29-20-34-98-83(91)92)70(123)109-58(39-49-23-13-11-14-24-49)74(127)108-57(38-44(4)5)73(126)105-55(81(134)135)31-22-36-100-85(95)96)112-77(130)60(41-62(88)117)111-80(133)65(47(8)115)113-67(120)46(7)101-69(122)52(28-17-18-32-86)104-79(132)66(48(9)116)114-76(129)59(40-50-25-15-12-16-26-50)110-75(128)61(42-63(118)119)106-68(121)51(87)27-19-33-97-82(89)90/h11-16,23-26,43-48,51-61,64-66,115-116H,10,17-22,27-42,86-87H2,1-9H3,(H2,88,117)(H,101,122)(H,102,125)(H,103,131)(H,104,132)(H,105,126)(H,106,121)(H,107,124)(H,108,127)(H,109,123)(H,110,128)(H,111,133)(H,112,130)(H,113,120)(H,114,129)(H,118,119)(H,134,135)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,47+,48+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-,66-/m0/s1 |
Clé InChI |
HQBMLYIEXUUJBR-ZXWXRNSZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



